molecular formula C25H24FN7O4 B609646 NS-018 maleate CAS No. 1354799-87-3

NS-018 maleate

Cat. No. B609646
M. Wt: 505.5104
InChI Key: OVAGJAAQMBYZDS-FXSDFHGDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NS-018 maleate is an inhibitor of JAK and Src-Family kinase potentially for the treatment of myelofibrosis . It is a highly active and orally bioavailable JAK2 inhibitor, with an IC50 of 0.72 nM . It has 46-, 54-, and 31-fold selectivity for JAK2 over JAK1 (IC50, 33 nM), JAK3 (IC50, 39 nM), and Tyk2 (IC50, 22 nM) respectively .


Molecular Structure Analysis

The molecular structure of NS-018 maleate is complex and involves various elements including carbon, hydrogen, fluorine, nitrogen, and oxygen . Unfortunately, the exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

NS-018 maleate has a chemical formula of C25H24FN7O4 and a molecular weight of 505.5 . It is a solid substance . Its solubility in DMSO is greater than or equal to 30 mg/mL when ultrasonicated .

Scientific Research Applications

1. Treatment of Myelofibrosis

NS-018 maleate is a Janus-activated kinase 2 (JAK2)-selective inhibitor, particularly targeting the JAK–signal transducer and activator of transcription (STAT) pathway. This pathway is often deregulated in myelofibrosis, a type of bone marrow cancer. A phase I study on patients with myelofibrosis receiving oral NS-018 showed improvements in symptoms and reduction in spleen size, suggesting its efficacy in treating this condition (Verstovsek et al., 2016).

2. Analysis of Pharmaceutical Compounds

While not directly related to NS-018 maleate, research into the analysis of maleate compounds, like chlorpheniramine maleate, using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, is significant. These methods are crucial for quality control and accurate dosing in pharmaceuticals (Yamato et al., 1996).

3. Antimalarial Applications

Arterolane maleate is a synthetic antimalarial compound, which in combination with other drugs, showed potential in treating P. falciparum malaria. Studies on its pharmacokinetics and pharmacodynamics emphasize its rapid action and the need for combination with long-acting drugs to optimize therapeutic benefits and minimize recrudescence (Gautam et al., 2011).

4. Microbial Production of Maleate

Research in genetic engineering and metabolic pathway optimization in Escherichia coli has opened avenues for microbial production of maleate. Such developments are crucial for the sustainable production of this chemical, widely used in various industries including pharmaceuticals (Noda et al., 2017).

5. Desalination Plant Applications

Enhanced maleate chemistry has led to the development of new antifoulants for thermal desalination plants. Research shows that maleate-based products effectively control a broad range of deposits in Multi-Stage Flash (MSF) and Multiple Effect Distillation (MED) plants, improving efficiency and reducing maintenance costs (Patel & Finan, 1999).

6. Tuberculosis Therapy

Maleate gellan gum, especially when used in nanocomposites, has shown potential in delivering therapeutic agents for tuberculosis treatment. This approach leverages the pH-responsive behavior of gellan gum, enabling sustained drug release and higher antimycobacterial activity (Mehnath et al., 2019).

Safety And Hazards

NS-018 maleate is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It is recommended to avoid breathing vapors, mist, dust, or gas and to ensure adequate ventilation . It is also advised to avoid repeated freeze and thaw cycles .

properties

IUPAC Name

(Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGJAAQMBYZDS-FXSDFHGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NS-018 maleate

CAS RN

1354799-87-3
Record name NS-018 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354799873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ILGINATINIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0KTT2T1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS-018 maleate
Reactant of Route 2
NS-018 maleate
Reactant of Route 3
NS-018 maleate
Reactant of Route 4
NS-018 maleate
Reactant of Route 5
NS-018 maleate
Reactant of Route 6
NS-018 maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.